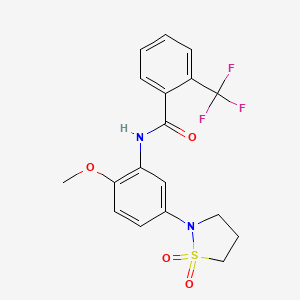

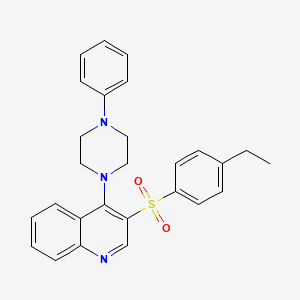

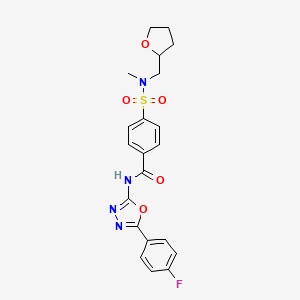

3-((4-Ethylphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-Ethylphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic compound that has been widely used in scientific research. This compound has been studied for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action. In

Aplicaciones Científicas De Investigación

Efficient Synthesis and Catalytic Activity

Murugesan, Gengan, and Lin (2017) developed a new titanium nanomaterial-based sulfonic acid catalyst for the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via the Claisen–Schmidt reaction. This method is highlighted for its high yield, simple methodology, short reaction time, and cost-effectiveness, potentially making it viable for large-scale production. The research also included molecular docking studies with bovine serum albumin (BSA), indicating potential biological applications (Murugesan, Gengan, & Lin, 2017).

Antimicrobial Activity of Sulfone Derivatives

Patel, Morja, Chauhan, and Chikhalia (2021) synthesized a novel series of quinoline derivatives incorporating cyclopropyl ring and sulfone linkage. These compounds demonstrated potent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The study emphasizes eco-friendly synthesis and significant biological activity, underscoring the importance of structural elements in determining bioactivity (Patel et al., 2021).

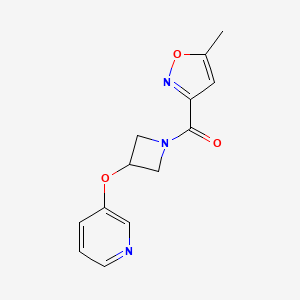

Green Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives

Another study by Murugesan, Gengan, and Krishnan (2016) highlighted the green synthesis of piperazinyl-quinolinyl pyran derivatives using a nanocrystalline titania-based sulfonic acid material as a catalyst. This work presents an environmentally friendly and efficient approach to synthesizing compounds with potential biological applications, with the added benefit of catalyst recyclability (Murugesan, Gengan, & Krishnan, 2016).

Synthetic Approaches and Biological Implications

Further research delves into the synthesis of quinoline derivatives and their metabolites, revealing insights into their structural and optical properties, chemical stability, and potential for anticancer activities. Studies by Mizuno et al. (2006), Zeyada et al. (2016), and Korcz et al. (2018) demonstrate various synthetic routes and applications of these compounds, ranging from materials science to potential therapeutic agents against cancer (Mizuno et al., 2006), (Zeyada, El-Nahass, & El-Shabaan, 2016), (Korcz et al., 2018).

Propiedades

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-2-21-12-14-23(15-13-21)33(31,32)26-20-28-25-11-7-6-10-24(25)27(26)30-18-16-29(17-19-30)22-8-4-3-5-9-22/h3-15,20H,2,16-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRWLLPNNSZCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Ethylphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2668909.png)

![N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2668912.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide](/img/structure/B2668915.png)

![6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2668917.png)

![Thieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2668920.png)

![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2668923.png)

![3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2668929.png)